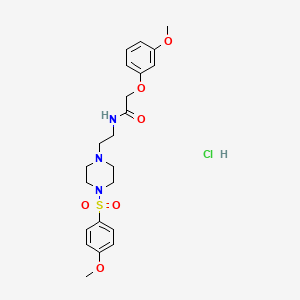![molecular formula C17H12F4O4 B2758487 1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione CAS No. 832739-86-3](/img/structure/B2758487.png)
1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione, commonly known as DFP, is a chemical compound that has been widely used in scientific research. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DFP has been used in various studies to investigate the role of acetylcholine in the nervous system and to develop treatments for diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
DFP inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic transmission and improves cognitive function.
Biochemical and Physiological Effects
DFP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, DFP has been shown to increase the levels of other neurotransmitters such as dopamine and serotonin. DFP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DFP has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the role of acetylcholine in the nervous system. DFP has also been shown to have neuroprotective effects, which may be useful in developing treatments for neurodegenerative diseases.
However, there are also limitations to the use of DFP in lab experiments. DFP is a toxic compound that can cause serious health problems if not handled properly. It is also difficult and expensive to synthesize, which may limit its availability for use in research.
Orientations Futures
There are several future directions for research involving DFP. One area of focus is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. DFP has shown promise in improving cognitive function and protecting against neurodegeneration, and further research may lead to the development of new drugs based on its mechanism of action.
Another area of research is the investigation of the effects of DFP on other neurotransmitters and signaling pathways in the brain. DFP has been shown to increase the levels of dopamine and serotonin, and further research may reveal additional effects on other neurotransmitter systems.
Overall, DFP is a valuable tool for scientific research and has the potential to lead to new treatments for a variety of neurological disorders.
Méthodes De Synthèse
DFP can be synthesized through a multi-step process involving the reaction of difluoromethoxybenzene with acetylacetone. The synthesis of DFP is a complex and challenging process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
DFP has been extensively used in scientific research to study the role of acetylcholine in the nervous system. DFP is a potent inhibitor of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory, making DFP a valuable tool in the development of treatments for Alzheimer's and other neurodegenerative diseases.
Propriétés
IUPAC Name |
1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-10(2-6-12)14(22)9-15(23)11-3-7-13(8-4-11)25-17(20)21/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNACVMXAYUEESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)
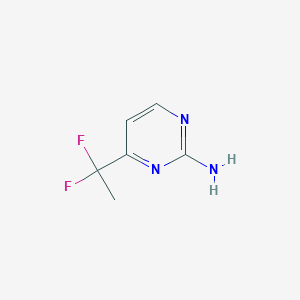
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
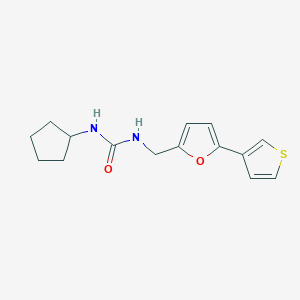
![2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid](/img/structure/B2758412.png)
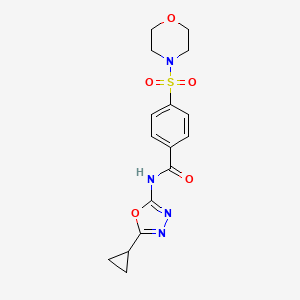
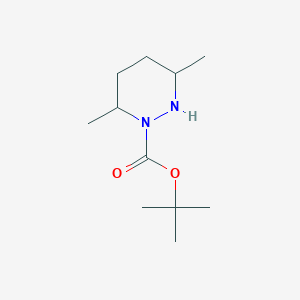
![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)

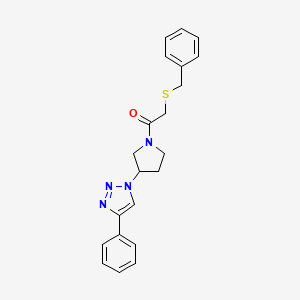

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2758421.png)
